3-Bromo-2-piperidinopyridine, HCl

Overview

Description

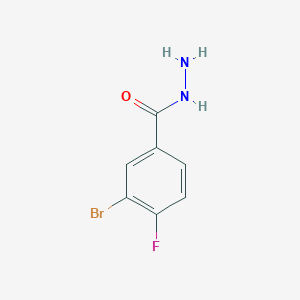

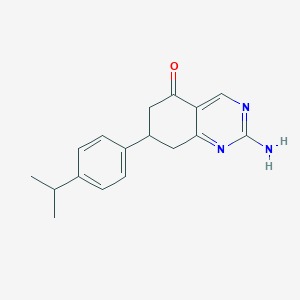

3-Bromo-2-piperidinopyridine, HCl is a chemical compound with the molecular formula C10H14BrClN2 . It has a molecular weight of 277.59 .

Molecular Structure Analysis

The molecular structure of this compound has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These studies have helped optimize the molecular structures of the compound .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its molecular electrostatic potential (MEP) has been computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

- Asymmetric Synthesis : A series of enantiomerically pure 3-substituted piperidines have been synthesized from chiral non-racemic lactams via a bromo derivative, showcasing the importance of 3-Bromo-2-piperidinopyridine in asymmetric synthesis processes. This method involves direct alkylation and diastereoselective substitution to obtain azido, amino, or benzyloxy products (Micouin et al., 1994).

- Enantioselective Synthesis : The compound has been utilized in the catalytic enantioselective bromocyclization of olefinic amides, leading to the synthesis of dopaminergic drugs such as Preclamol. This process underscores its role in producing enantioenriched 2-substituted 3-bromopiperidines, which can be transformed into 3-substituted piperidines (Zhou et al., 2013).

Structural and Reaction Studies

- X-ray Diffraction Analysis : The structural determination of 3-bromo-trans-2,6-diallyl-Δ3-piperideine hydrochloride via X-ray diffraction analysis showcases the versatility of 3-Bromo-2-piperidinopyridine in structural chemistry and its utility in preparing complex molecular structures (Bubnov et al., 1994).

- Conformational Switching : Studies involving radical cyclization have demonstrated the ability to achieve conformational switching and the synthesis of spiro[2H-indol]-3(1H)-ones, highlighting the compound's relevance in advanced synthetic chemistry (Sulsky et al., 1999).

Advanced Organic Synthesis and Medicinal Chemistry

- Synthesis of Piperidin-3-ones : Demonstrated through the selective hydrogenation of 3-hydroxypyridinium salts using a homogeneous iridium catalyst, leading to high yields of 2- and 4-substituted piperidin-3-one derivatives. This synthesis route is critical for creating organic synthetic intermediates and pharmaceutical agents (Huang et al., 2015).

- Amination and Alkoxylation : The treatment of 3-halopyridines with amines and alcohols via pyridyne intermediates leads to regioselective amination or alkoxylation, demonstrating the compound's utility in complex organic synthesis and the modification of pyridine cores (Knochel et al., 2021).

Safety and Hazards

The safety data sheet for 3-Bromo-2-piperidinopyridine, HCl indicates that it should be handled only for research and development use by, or directly under the supervision of, a technically qualified individual . It also provides various precautionary statements, including keeping away from heat/sparks/open flames/hot surfaces and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name |

3-bromo-2-piperidin-1-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.ClH/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13;/h4-6H,1-3,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBKQTKAJDILMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352318-07-0 | |

| Record name | Pyridine, 3-bromo-2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1527114.png)

![Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1527116.png)

![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)

![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)